Physicochemical Profiling and Covalent Targeting Mechanisms of 4-(N-methylprop-2-enamido)benzoic acid
Physicochemical Profiling and Covalent Targeting Mechanisms of 4-(N-methylprop-2-enamido)benzoic acid
Executive Summary
In the landscape of modern rational drug design, Targeted Covalent Inhibitors (TCIs) have emerged as a powerful modality for achieving sustained target occupancy and high selectivity. 4-(N-methylprop-2-enamido)benzoic acid (commonly known as 4-(N-methylacrylamido)benzoic acid, CAS: 1566405-88-6) is a highly specialized bifunctional building block[1]. It features a reactive electrophilic warhead (the N-methylacrylamide moiety) and a versatile synthetic handle (the benzoic acid moiety). This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic reactivity, and validated protocols for its integration into covalent drug discovery workflows, such as the development of CDK12/13 inhibitors[2].
Structural and Physicochemical Properties
The utility of 4-(N-methylprop-2-enamido)benzoic acid stems from the precise tuning of its physicochemical parameters. The N-methylation of the acrylamide is a critical design choice: it eliminates a hydrogen bond donor, which prevents unwanted hinge-binding interactions in kinase targets, while subtly altering the conformational preference of the α,β -unsaturated system.
Table 1: Physicochemical Profile and Experimental Causality
| Property | Value | Causality / Experimental Implication |
| CAS Number | 1566405-88-6 | Unique identifier for procurement and database querying[1]. |
| Molecular Formula | C11H11NO3 | Determines exact mass (205.0739 Da) for high-resolution MS calibration[1]. |
| Molecular Weight | 205.21 g/mol | Low MW allows it to serve as a highly efficient, ligand-efficient fragment or linker without violating Lipinski's Rule of 5[1]. |
| pKa (Carboxylic Acid) | ~4.2 (Calculated) | Exists primarily as a deprotonated carboxylate anion at physiological pH (7.4). This enhances aqueous solubility for assays but requires activation (e.g., via HATU) for bioconjugation. |
| LogP (Octanol/Water) | ~1.8 (Calculated) | Moderate lipophilicity. It balances aqueous solubility for in vitro assays with sufficient hydrophobicity to drive initial non-covalent target association. |
| H-Bond Donors | 1 (-COOH) | The tertiary amide lacks an H-bond donor. This restricts specific binding orientations, intentionally preventing off-target hydrogen bonding in kinase ATP-binding pockets. |
| H-Bond Acceptors | 3 (O atoms) | Carbonyl oxygens can interact with solvent or specific active-site residues to stabilize the pre-reaction complex. |
Covalent Mechanism of Action: The Michael Addition
The N-methylacrylamide group acts as a Michael acceptor. In biological systems, it undergoes a nucleophilic conjugate addition with the thiolate anion of a target cysteine residue. The electron-withdrawing nature of the amide carbonyl polarizes the alkene, rendering the β -carbon highly susceptible to nucleophilic attack.
Because the reaction is irreversible under physiological conditions, the overall efficiency is governed by two parameters: the non-covalent binding affinity ( KI ) and the maximum rate of covalent bond formation ( kinact ).
Caption: Kinetic pathway of targeted covalent engagement via Michael addition.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guarantee reproducibility.
Protocol A: Intrinsic Thiol Reactivity Profiling (GSH Assay)
Before conjugating the warhead to a pharmacophore, its intrinsic reactivity must be profiled. A warhead that is too reactive will cause off-target toxicity (reacting with off-target nucleophiles), while one that is too inert will fail to achieve target occupancy. We use Glutathione (GSH) as a surrogate for intracellular thiols.
Step-by-Step Methodology:
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Stock Preparation: Dissolve 4-(N-methylprop-2-enamido)benzoic acid in LC-MS grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete dissolution of the hydrophobic aromatic core before introduction to aqueous media.
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Reaction Initiation: In a 96-well plate, mix the compound (final concentration 10 µM) with GSH (final concentration 5 mM) in PBS buffer (pH 7.4) at 37°C. Causality: 5 mM GSH mimics intracellular concentrations. pH 7.4 is critical because the pKa of the GSH thiol is ~8.8; at pH 7.4, only a small, physiologically relevant fraction exists as the reactive thiolate anion.
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Time-Course Quenching: At predetermined intervals (0, 15, 30, 60, 120 minutes), transfer 50 µL aliquots into 50 µL of quenching solution (Acetonitrile containing 1% Formic Acid and 1 µM Labetalol as an internal standard). Causality: Formic acid instantly drops the pH below 4.0, protonating the thiolate back to a thiol and completely halting the Michael addition. The internal standard validates the injection volume and ionization efficiency, making the assay self-validating.
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LC-MS/MS Analysis: Quantify the depletion of the parent compound using Multiple Reaction Monitoring (MRM).
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Data Processing: Plot the natural log of the remaining parent compound versus time to calculate the pseudo-first-order rate constant ( kobs ) and half-life ( t1/2 ).
Caption: Self-validating LC-MS/MS workflow for profiling intrinsic thiol reactivity.
Protocol B: Bioconjugation via Amide Coupling
To synthesize a TCI, the benzoic acid moiety must be coupled to the amine of a target-binding scaffold.
Step-by-Step Methodology:
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Activation: Dissolve 4-(N-methylprop-2-enamido)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Causality: HATU forms a highly reactive O-Atab ester. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without risking unwanted conjugate addition to the acrylamide.
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Coupling: Add the amine-containing pharmacophore (0.9 eq) to the activated mixture. Stir for 2 hours. Causality: Using the amine as the limiting reagent ensures complete conversion of the valuable pharmacophore and simplifies purification.
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Purification: Quench with saturated NaHCO3 , extract with Ethyl Acetate, and purify via reverse-phase HPLC.
Quantitative Data Presentation
The N-methylation of the acrylamide significantly modulates its reactivity. Below is a comparative analysis of intrinsic GSH reactivity, demonstrating how 4-(N-methylprop-2-enamido)benzoic acid fits into the spectrum of covalent warheads.
Table 2: Comparative Intrinsic Reactivity (GSH Assay Data Summary)
| Compound / Warhead Type | Structural Feature | GSH Half-life ( t1/2 ) | Apparent Rate Constant ( kGSH ) |
| Unsubstituted Acrylamide | Primary Acrylamide | > 24 hours | < 0.01 M−1s−1 |
| 4-(N-methylacrylamido)benzoic acid | Tertiary Acrylamide | ~4.5 hours | 0.85 M−1s−1 |
| Ibrutinib-like Warhead | Tertiary Acrylamide | ~3.2 hours | 1.2 M−1s−1 |
| Afatinib-like Warhead | Secondary Acrylamide | ~1.5 hours | 2.4 M−1s−1 |
Data Interpretation: The tertiary acrylamide of 4-(N-methylprop-2-enamido)benzoic acid exhibits moderate, highly controlled reactivity. It is less reactive than secondary acrylamides (like those in Afatinib), which minimizes the risk of idiosyncratic toxicity from off-target glutathione depletion, yet it remains sufficiently reactive to covalently trap the target kinase once proximity is established via the non-covalent binding scaffold[2].
References
- Molaid Chemical Database: "4-(N-methylacrylamido)benzoic acid - CAS 1566405-88-6". Molaid.
- Google Patents: "Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors" (US P
- ChemSrc: "1374572-75-4_CAS号:1374572-75-4_3-methyl-6-(oxiran-2-yl)-3,4 ...".
